molecular formula C9H10O5S B13937942 2-(Hydroxymethyl)-5-(methylsulfonyl)benzoic acid

2-(Hydroxymethyl)-5-(methylsulfonyl)benzoic acid

Cat. No.: B13937942
M. Wt: 230.24 g/mol
InChI Key: NWGVTULNCHGSKB-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-5-(methylsulfonyl)benzoic acid is an organic compound with a molecular formula of C9H10O5S This compound is characterized by the presence of a hydroxymethyl group and a methylsulfonyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-5-(methylsulfonyl)benzoic acid typically involves the introduction of the hydroxymethyl and methylsulfonyl groups onto a benzoic acid derivative. One common method involves the sulfonation of a benzoic acid derivative followed by hydroxymethylation. The reaction conditions often include the use of strong acids or bases as catalysts and may require specific temperature and pressure conditions to achieve optimal yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonation and hydroxymethylation processes. These processes are typically carried out in batch reactors or continuous flow systems to ensure consistent product quality and high efficiency. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-5-(methylsulfonyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.

    Reduction: The methylsulfonyl group can be reduced to a methylthiol group under specific conditions.

    Substitution: The hydroxymethyl and methylsulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: The major product is 2-(Carboxymethyl)-5-(methylsulfonyl)benzoic acid.

    Reduction: The major product is 2-(Hydroxymethyl)-5-(methylthiol)benzoic acid.

    Substitution: The products vary depending on the nucleophile used, resulting in derivatives with different functional groups.

Scientific Research Applications

2-(Hydroxymethyl)-5-(methylsulfonyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-5-(methylsulfonyl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxymethyl and methylsulfonyl groups play a crucial role in its reactivity and biological activity. The compound may act by inhibiting specific enzymes or receptors, leading to its observed effects in biological systems. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(Hydroxymethyl)benzoic acid: Lacks the methylsulfonyl group, resulting in different chemical and biological properties.

    5-(Methylsulfonyl)benzoic acid: Lacks the hydroxymethyl group, affecting its reactivity and applications.

    2-(Hydroxymethyl)-5-(methylthio)benzoic acid: Similar structure but with a methylthio group instead of a methylsulfonyl group, leading to different chemical behavior.

Uniqueness

2-(Hydroxymethyl)-5-(methylsulfonyl)benzoic acid is unique due to the presence of both hydroxymethyl and methylsulfonyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H10O5S

Molecular Weight

230.24 g/mol

IUPAC Name

2-(hydroxymethyl)-5-methylsulfonylbenzoic acid

InChI

InChI=1S/C9H10O5S/c1-15(13,14)7-3-2-6(5-10)8(4-7)9(11)12/h2-4,10H,5H2,1H3,(H,11,12)

InChI Key

NWGVTULNCHGSKB-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)CO)C(=O)O

Origin of Product

United States

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